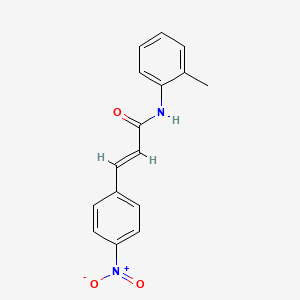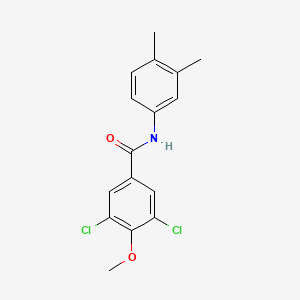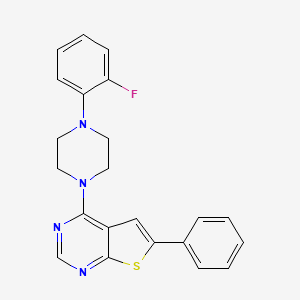
4-(4-(2-FLUOROPHENYL)-1-PIPERAZINYL)-6-PHENYLTHIENO(2,3-D)PYRIMIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring and substituted with a 2-fluorophenyl group and a piperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine typically involves multi-step reactions. One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The phenyl and 2-fluorophenyl groups are then introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions. The piperazine moiety is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated precursors, palladium catalysts, and nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
科学研究应用
4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a therapeutic agent due to its pharmacological activities.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with receptors or enzymes in microbial cells, leading to its antimicrobial effects. Additionally, its anti-inflammatory properties may be due to its ability to modulate the production of inflammatory mediators.
相似化合物的比较
Similar Compounds
- 4-(4-(2-chlorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine
- 4-(4-(2-bromophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine
- 4-(4-(2-methylphenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine
Uniqueness
4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine is unique due to the presence of the 2-fluorophenyl group, which can influence its pharmacological properties and reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
属性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-17-14-20(16-6-2-1-3-7-16)28-22(17)25-15-24-21/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFWZFSESLJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

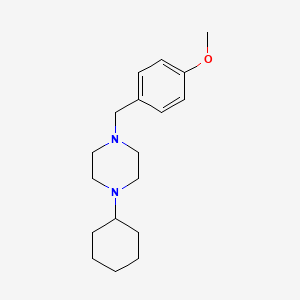
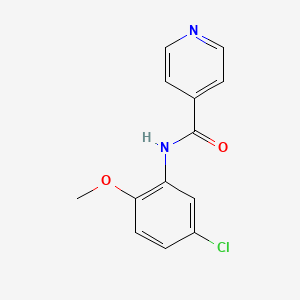
![N~1~-(3-ACETYLPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5886956.png)



![4-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
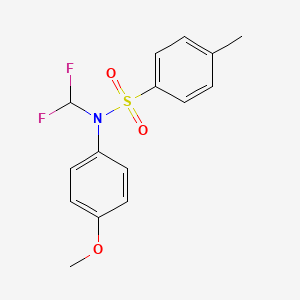
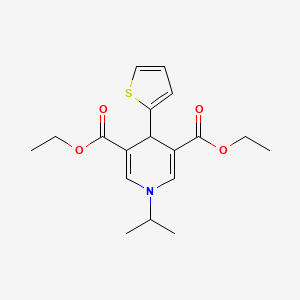
![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
![4-[3-[(E)-N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5887010.png)
